![molecular formula C13H13N3O4 B3876027 N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3876027.png)
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide
Overview
Description
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide, also known as PIPER, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Mechanism of Action
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide acts as a potent inhibitor of PARP by binding to the enzyme's catalytic domain and blocking its activity. PARP is involved in the repair of single-strand DNA breaks (SSBs) by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other target proteins. Inhibition of PARP by N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide leads to the accumulation of SSBs, which can result in the formation of double-strand DNA breaks (DSBs) during DNA replication or transcription. Cancer cells are particularly sensitive to the accumulation of DSBs, which can lead to cell death.
Biochemical and Physiological Effects
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been shown to have a number of biochemical and physiological effects in cells. In addition to its role as a PARP inhibitor, N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, while sirtuins are involved in a variety of cellular processes, including DNA repair, metabolism, and aging.
Advantages and Limitations for Lab Experiments
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, which makes it an ideal tool for studying the role of PARP in DNA repair and other cellular processes. N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide is also relatively easy to synthesize, which makes it readily available for use in research. However, there are some limitations to the use of N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, the use of N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide in vivo can be challenging due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research on N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide and its role in cellular processes. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer therapy. Another area of interest is the study of the role of PARP in other cellular processes, such as transcriptional regulation and chromatin remodeling. Finally, the development of new methods for the delivery of N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide in vivo could lead to its use as a therapeutic agent for the treatment of cancer and other diseases.
Scientific Research Applications
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been extensively used in scientific research as a tool to study the role of PARP in DNA repair and other cellular processes. PARP is an enzyme that plays a critical role in the repair of DNA damage caused by various sources, including radiation, chemicals, and oxidative stress. Inhibition of PARP by N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[2-(3,5-dioxopiperazin-1-yl)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-10-7-16(8-11(18)15-10)12(19)6-14-13(20)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,20)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDERANHFPMCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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